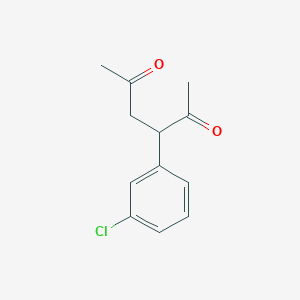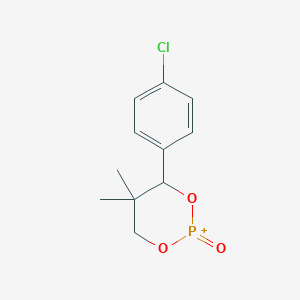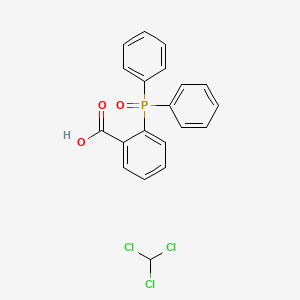![molecular formula C20H29NO3Si B14230389 (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine CAS No. 827610-17-3](/img/structure/B14230389.png)
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is an organosilane compound that features a naphthalene moiety and a triethoxysilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine typically involves the reaction of naphthalen-2-ylamine with 3-(triethoxysilyl)propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Formation of naphthalen-2-yl-N-[3-(triethoxysilyl)propyl]amine oxide.
Reduction: Formation of naphthalen-2-yl-N-[3-(triethoxysilyl)propyl]amine.
Substitution: Formation of substituted silanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is used as a precursor for the synthesis of functionalized silanes and siloxanes. It is also employed in the development of novel catalysts and ligands.
Biology
The compound has potential applications in bioconjugation and the development of bioactive materials. Its ability to form stable bonds with biological molecules makes it useful in the creation of biocompatible surfaces and drug delivery systems.
Medicine
In medicine, this compound is explored for its potential use in imaging and diagnostic applications. Its unique chemical properties allow for the development of contrast agents and probes.
Industry
Industrially, the compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to enhance the mechanical and thermal properties of materials makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine involves its interaction with specific molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of cross-linked networks in materials science. Additionally, the naphthalene moiety can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(Naphthalen-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine
- (E)-1-(Naphthalen-2-yl)-N-[3-(triisopropoxysilyl)propyl]methanimine
- (E)-1-(Naphthalen-2-yl)-N-[3-(triphenoxysilyl)propyl]methanimine
Uniqueness
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is unique due to its specific combination of a naphthalene moiety and a triethoxysilyl group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. The triethoxysilyl group provides versatility in forming siloxane bonds, while the naphthalene moiety offers stability and potential for π-π interactions.
Propiedades
Número CAS |
827610-17-3 |
|---|---|
Fórmula molecular |
C20H29NO3Si |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
1-naphthalen-2-yl-N-(3-triethoxysilylpropyl)methanimine |
InChI |
InChI=1S/C20H29NO3Si/c1-4-22-25(23-5-2,24-6-3)15-9-14-21-17-18-12-13-19-10-7-8-11-20(19)16-18/h7-8,10-13,16-17H,4-6,9,14-15H2,1-3H3 |
Clave InChI |
IFKGUDKXHRVUTM-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCN=CC1=CC2=CC=CC=C2C=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)

![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)
![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)



